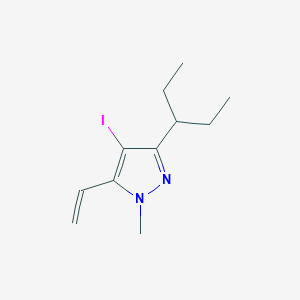
Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(trifluorometil)-1H-pirazol-4,5-dicarboxilato de dimetilo es un compuesto químico caracterizado por la presencia de un grupo trifluorometilo unido a un anillo de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 3-(trifluorometil)-1H-pirazol-4,5-dicarboxilato de dimetilo generalmente implica la reacción de derivados de pirazol apropiados con agentes trifluorometilantes. Un método común incluye el uso de trifluorometiltrimetilsilano (TMSCF3) en presencia de una base, como el carbonato de potasio, en condiciones anhidras . La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar que la humedad interfiera con la reacción.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar reacciones por lotes a gran escala utilizando rutas sintéticas similares. El proceso puede optimizarse para obtener mayores rendimientos y pureza mediante el control de parámetros de reacción como la temperatura, la presión y el tiempo de reacción. Las técnicas avanzadas de purificación, como la recristalización y la cromatografía, a menudo se emplean para obtener el producto final en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones: El 3-(trifluorometil)-1H-pirazol-4,5-dicarboxilato de dimetilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales formados:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
El 3-(trifluorometil)-1H-pirazol-4,5-dicarboxilato de dimetilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de moléculas con propiedades farmacocinéticas mejoradas debido a la presencia del grupo trifluorometilo.
Industria: Utilizado en el desarrollo de agroquímicos y materiales con propiedades específicas deseadas.
Mecanismo De Acción
El mecanismo de acción del 3-(trifluorometil)-1H-pirazol-4,5-dicarboxilato de dimetilo implica su interacción con dianas moleculares específicas. El grupo trifluorometilo mejora la lipofilia del compuesto, lo que le permite penetrar fácilmente las membranas biológicas. Una vez dentro de la célula, puede interactuar con enzimas y receptores, modulando su actividad. Las vías y dianas moleculares exactas pueden variar según la aplicación específica y el sistema biológico involucrado .
Compuestos similares:
Trifluorometilpirazol: Comparte el grupo trifluorometilo pero carece de la porción dicarboxilato.
Dimetilpirazol: Carece del grupo trifluorometilo pero tiene características estructurales similares.
Trifluorometilbenceno: Contiene el grupo trifluorometilo pero se basa en un anillo de benceno en lugar de un anillo de pirazol.
Singularidad: El 3-(trifluorometil)-1H-pirazol-4,5-dicarboxilato de dimetilo es único debido a la combinación del grupo trifluorometilo y la porción dicarboxilato en el anillo de pirazol. Esta combinación confiere propiedades químicas distintas, como una mayor estabilidad y reactividad, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .
Comparación Con Compuestos Similares
Trifluoromethylpyrazole: Shares the trifluoromethyl group but lacks the dicarboxylate moiety.
Dimethylpyrazole: Lacks the trifluoromethyl group but has similar structural features.
Trifluoromethylbenzene: Contains the trifluoromethyl group but is based on a benzene ring instead of a pyrazole ring.
Uniqueness: Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate is unique due to the combination of the trifluoromethyl group and the dicarboxylate moiety on the pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H7F3N2O4 |
|---|---|
Peso molecular |
252.15 g/mol |
Nombre IUPAC |
dimethyl 5-(trifluoromethyl)-1H-pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C8H7F3N2O4/c1-16-6(14)3-4(7(15)17-2)12-13-5(3)8(9,10)11/h1-2H3,(H,12,13) |
Clave InChI |
ISKZBNBGXCJGIQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(NN=C1C(=O)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



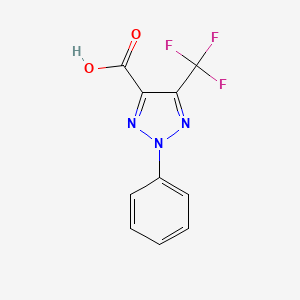

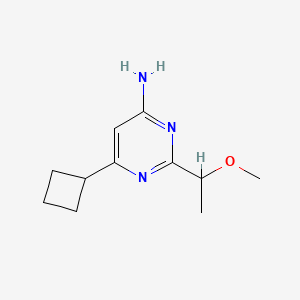

![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)

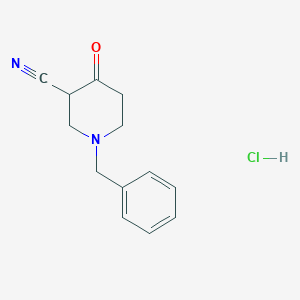
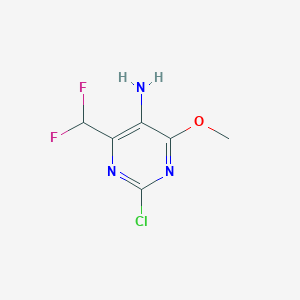

![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)

